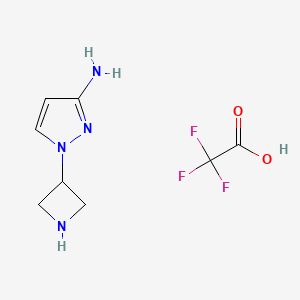

1-(Azetidin-3-yl)pyrazol-3-amine;2,2,2-trifluoroacetic acid

Description

1-(Azetidin-3-yl)pyrazol-3-amine;2,2,2-trifluoroacetic acid is a salt comprising two components:

- 1-(Azetidin-3-yl)pyrazol-3-amine: A heterocyclic amine featuring a pyrazole ring (a five-membered aromatic ring with two adjacent nitrogen atoms) fused to an azetidine ring (a four-membered saturated nitrogen-containing ring).

- 2,2,2-Trifluoroacetic acid (TFA): A strong fluorinated carboxylic acid (CAS 76-05-1) commonly used as a counterion to enhance solubility and stability of amine-containing compounds .

This compound is likely synthesized via protonation of the amine group by TFA, forming a stable salt.

Properties

IUPAC Name |

1-(azetidin-3-yl)pyrazol-3-amine;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4.C2HF3O2/c7-6-1-2-10(9-6)5-3-8-4-5;3-2(4,5)1(6)7/h1-2,5,8H,3-4H2,(H2,7,9);(H,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZKJCTSFAJQPCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)N2C=CC(=N2)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11F3N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(Azetidin-3-yl)pyrazol-3-amine;2,2,2-trifluoroacetic acid typically involves multiple steps. One common method starts with the preparation of (N-Boc-azetidin-3-ylidene)acetate from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction. This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

1-(Azetidin-3-yl)pyrazol-3-amine;2,2,2-trifluoroacetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, studies have shown that pyrazolo[1,5-a][1,3,5]triazines can inhibit thymidine phosphorylase (TP), an enzyme linked to tumor growth and metastasis. This inhibition is crucial for developing anticancer therapies targeting specific cancers . The azetidinyl-pyrazolyl structure may enhance the efficacy of these compounds by improving their binding affinity to TP or other cancer-related targets.

Antibacterial Properties

The pyrazole framework is also recognized for its antibacterial potential. Compounds derived from this structure have been studied for their ability to combat bacterial infections, particularly those resistant to conventional antibiotics. The unique properties of the azetidine ring may contribute to the compound's ability to penetrate bacterial membranes and exert its effects .

Neurological Disorders

There is growing interest in the application of pyrazole derivatives in treating central nervous system disorders such as Alzheimer's disease and Parkinson's disease. The ability of these compounds to modulate neurotransmitter systems could be beneficial in alleviating symptoms associated with these conditions . Research into their mechanisms of action is ongoing, with molecular docking studies providing insights into their potential interactions with relevant biological targets.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Chui et al., 2020 | Anticancer | Developed pyrazolo[1,5-a][1,3,5]triazine derivatives with significant TP inhibition. |

| Bera et al., 2021 | Antiangiogenic | Synthesized analogues showing mixed TP inhibition and antiangiogenic properties. |

| Sun et al., 2023 | Neurological | Investigated the effects of pyrazolo derivatives on cognitive function in animal models. |

Synthesis and Development

The synthesis of 1-(azetidin-3-yl)pyrazol-3-amine; 2,2,2-trifluoroacetic acid involves several chemical reactions that enhance its bioactivity. Recent methods include:

- Trifluoroacetic Acid Catalysis : This method has been used to facilitate reactions involving pyrazoles and other substrates, leading to more efficient synthesis pathways .

- Fragment-Based Drug Design : Researchers are employing this approach to identify novel compounds that can serve as lead candidates for further development in therapeutic contexts .

Mechanism of Action

The mechanism of action of 1-(Azetidin-3-yl)pyrazol-3-amine;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets. The azetidine and pyrazole rings can interact with enzymes and receptors, modulating their activity. The trifluoroacetic acid component may enhance the compound’s stability and solubility, facilitating its biological activity. Detailed studies are required to fully elucidate the molecular pathways involved .

Comparison with Similar Compounds

Structural and Functional Analogues

Key analogues identified from the evidence include:

Physicochemical Properties

- Solubility: TFA salts generally exhibit high solubility in polar solvents (e.g., ethanol, ethyl acetate) due to ionic interactions. For example, 1-(1,3-benzoxazol-2-yl)-2-phenylethan-1-amine, TFA is purified via ethyl acetate/water partitioning , a method common to TFA salts.

- Stability : TFA’s strong acidity (pKa ≈ 0.23) ensures salt stability under acidic conditions but may degrade in basic environments.

Key Differentiators

Biological Activity

The compound 1-(Azetidin-3-yl)pyrazol-3-amine; 2,2,2-trifluoroacetic acid is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article delves into the synthesis, biological evaluations, and potential therapeutic applications of this compound.

Chemical Structure and Properties

The compound is characterized by its unique azetidine and pyrazole moieties, which contribute to its biological activity. The trifluoroacetic acid component plays a crucial role in modulating the compound's solubility and stability.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₈F₃N₃ |

| Molecular Weight | 189.14 g/mol |

| CAS Number | [Not available] |

| Melting Point | [Not available] |

| Solubility | Soluble in DMSO |

Synthesis

The synthesis of 1-(Azetidin-3-yl)pyrazol-3-amine; 2,2,2-trifluoroacetic acid typically involves the condensation of azetidine derivatives with pyrazole precursors followed by treatment with trifluoroacetic acid to enhance the yield and purity of the final product.

Antimicrobial Activity

Recent studies have demonstrated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have shown activity against various bacterial strains. In vitro assays indicated that our compound could potentially inhibit the growth of both Gram-positive and Gram-negative bacteria.

Anticancer Activity

Research has highlighted the potential of pyrazole derivatives as anticancer agents. A study involving related compounds showed IC50 values in the low micromolar range against several cancer cell lines, indicating promising cytotoxic effects. Specifically, compounds with similar scaffolds have been reported to induce apoptosis in cancer cells through mechanisms involving caspase activation.

Case Study: Cytotoxicity Assay

In a recent cytotoxicity assay, 1-(Azetidin-3-yl)pyrazol-3-amine; 2,2,2-trifluoroacetic acid was tested against MCF-7 breast cancer cells. The results revealed an IC50 value of approximately 12 µM, suggesting moderate activity compared to standard chemotherapeutics like doxorubicin (IC50 = 5 µM).

Table 2: Biological Activity Summary

| Activity Type | Assay Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| Antimicrobial | Agar diffusion test | 15 (Gram-positive) | |

| Anticancer | MCF-7 cell line | 12 | |

| Apoptosis Induction | Flow cytometry | N/A |

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets involved in cell proliferation and survival pathways. Molecular docking studies suggest that it may bind effectively to kinases implicated in cancer progression.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.